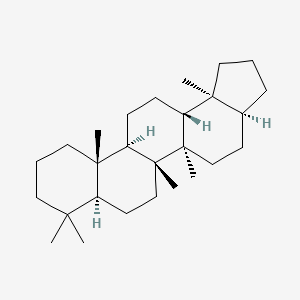

A'-Neo-22,29,30-trinorgammacerane, (17alpha)-

Description

BenchChem offers high-quality A'-Neo-22,29,30-trinorgammacerane, (17alpha)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about A'-Neo-22,29,30-trinorgammacerane, (17alpha)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3/t19-,20-,21+,22+,24-,25-,26+,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYQECPNNWDJY-VKTCPCIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53584-59-1 |

Source

|

| Record name | A'-Neo-22,29,30-trinorgammacerane, (17alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

A'-Neo-22,29,30-trinorgammacerane, (17alpha)-: Structural Elucidation, Biological Function, and Analytical Profiling in Drug Development

Executive Summary

A'-Neo-22,29,30-trinorgammacerane, (17alpha)- is the systematic IUPAC designation for 17α(H)-22,29,30-trisnorhopane , universally abbreviated in scientific literature as Tm [1]. While this compound is traditionally recognized as a critical biomarker in petroleum geochemistry for assessing the thermal maturity of sediments, its biochemical precursors—bacterial hopanoids—have recently emerged as a focal point in antimicrobial drug development.

Hopanoids function as structural analogs to eukaryotic sterols (like cholesterol), fortifying bacterial cell membranes against environmental stressors and conferring intrinsic resistance to last-resort lipopeptide antibiotics, such as polymyxins[2][3]. This whitepaper provides a comprehensive technical guide on the chemical architecture of Tm, its pharmacological relevance, and the self-validating analytical methodologies required to isolate and quantify it during drug discovery workflows.

Chemical Architecture and Physicochemical Properties

Tm is characterized by a highly robust pentacyclic triterpane core. The "trisnor" nomenclature indicates the absence of three terminal carbon atoms (C-22, C-29, and C-30) from the standard C30 bacteriohopane skeleton, leaving a single hydrogen atom at the C-21 position.

The 17α(H) stereochemistry defines the spatial orientation of the hydrogen atom at carbon 17[4]. Thermodynamically, the 17α(H) configuration (Tm) is less stable than its 18α(H) isomer (Ts). However, in biological systems and raw bacterial lipid extracts, Tm is the predominant naturally occurring epimer, making it the primary target analyte when profiling bacterial membranes[5].

Table 1: Physicochemical Profile of 17α(H)-22,29,30-trisnorhopane (Tm)

| Property | Value |

| CAS Registry Number | 53584-59-1[1] |

| Molecular Formula | C27H46[1] |

| Molecular Weight | 370.65 g/mol [4] |

| Exact Mass | 370.3599[6] |

| Boiling Point | 424.4 ± 12.0 °C (at 760 mmHg)[6] |

| Density | 0.9 ± 0.1 g/cm³[6] |

| Flash Point | -12 °C[4] |

Pharmacological Relevance: Hopanoids as Antibiotic Resistance Factors

In the context of drug development, understanding the bacterial cell envelope is paramount. Hopanoids intercalate into the lipid bilayers of diverse Gram-negative bacterial lineages (such as intrinsically resistant Burkholderia species), condensing the membrane and significantly reducing the area per phospholipid[2].

The Causality of Resistance: This structural rigidification severely limits the permeability of polar molecules and large lipopeptide antibiotics. Recent pharmacological studies demonstrate that hopanoid deficiency in intrinsically resistant bacteria significantly increases their susceptibility to polymyxin B and colistin[3].

Consequently, the biosynthetic pathway of hopanoids—specifically the enzyme Squalene-Hopene Cyclase (SHC) —has been identified as a highly promising target for novel antibiotic adjuvants. By inhibiting SHC, developers can strip the bacteria of their hopanoid shield, destabilizing the membrane and restoring the efficacy of existing antibiotics.

Biosynthetic pathway of bacterial hopanoids highlighting SHC as a pharmacological target.

Analytical Profiling: GC-MS Methodology

To validate the efficacy of SHC inhibitors, researchers must accurately quantify the depletion of cellular hopanoids. Gas Chromatography-Mass Spectrometry (GC-MS) operated in Electron Ionization (EI) mode at 70 eV is the analytical gold standard for this class of lipids[7].

The Mechanistic Causality of m/z 191: In mass spectrometry, pentacyclic triterpanes undergo a highly specific fragmentation pattern. The electron impact induces the cleavage of the C-ring (specifically breaking the C8-C14 and C9-C11 bonds). This yields a highly stable fragment ion containing the A and B rings, corresponding to a mass-to-charge ratio (m/z) of 191[5][7]. Monitoring m/z 191 via Selected Ion Monitoring (SIM) allows for the precise quantification of Tm and related hopanoids without interference from background biological matrices[7].

Self-validating analytical workflow for the extraction and GC-MS quantification of hopanoids.

Self-Validating Experimental Protocol for Hopanoid Quantification

To ensure scientific integrity, the following lipid extraction and quantification protocol incorporates an internal standard system. This makes the assay self-correcting ; any loss of lipids during the multi-step extraction phase is proportionally reflected in the internal standard, preventing false-positive assumptions regarding SHC inhibition.

Step 1: Cell Lysis and Spiking (Validation Step)

-

Harvest bacterial cells (e.g., treated with an SHC inhibitor vs. untreated control) via centrifugation at 5,000 × g for 10 minutes.

-

Resuspend the pellet in a monophasic mixture of chloroform/methanol/water (1:2:0.8 v/v/v).

-

Critical Causality Step: Immediately spike the suspension with a known concentration of 5α-androstane (Internal Standard). Adding this before extraction ensures that the final GC-MS peak area ratio (Tm / 5α-androstane) inherently corrects for sample-to-sample extraction variance.

Step 2: Modified Bligh-Dyer Extraction

-

Add additional chloroform and water to the mixture to achieve a final ratio of 2:2:1.8 (v/v/v), forcing a biphasic separation.

-

Agitate vigorously for 5 minutes and centrifuge at 3,000 × g for 10 minutes.

-

Extract the lower organic (chloroform) phase containing the Total Lipid Extract (TLE).

-

Evaporate the TLE to dryness under a gentle stream of high-purity nitrogen.

Step 3: Silica Gel Fractionation

-

Reconstitute the dried TLE in 1 mL of n-hexane.

-

Load the sample onto a pre-activated silica gel column (activated at 150°C for 4 hours).

-

Elute the saturated hydrocarbon fraction (containing Tm and other hopanoids) using 3 column volumes of 100% n-hexane. Note: This step is crucial to remove polar lipids that would otherwise degrade the GC capillary column.

Step 4: GC-MS Acquisition Parameters

-

Inject 1 µL of the hydrocarbon fraction into a GC-MS equipped with an HP-5MS capillary column (30 m × 0.25 mm inner diameter × 0.25 µm film thickness)[7].

-

Temperature Program: Hold the oven at 50°C for 2 min, ramp at 4°C/min to 310°C, and hold at 310°C for 20 min[7].

-

Detection: Operate the mass spectrometer in SIM mode, specifically monitoring m/z 191 (for hopanoids) and m/z 245 (for the 5α-androstane internal standard).

-

Calculate the relative hopanoid concentration by integrating the area under the m/z 191 peaks and normalizing against the internal standard.

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Distinct functional roles for hopanoid composition in the chemical tolerance of Zymomonas mobilis | bioRxiv [biorxiv.org]

- 3. Pharmacology of polymyxins: new insights into an ‘old’ class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17ALPHA(H)-22,29,30-TRISNORHOPANE | 53584-59-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. cup.edu.cn [cup.edu.cn]

In-Depth Technical Guide on 17α(H)-22,29,30-Trisnorhopane (Tm): Physicochemical Properties and Geochemical Applications

Executive Summary

17α(H)-22,29,30-Trisnorhopane , universally abbreviated in geochemical literature as Tm , is a C27 pentacyclic triterpane biomarker. Derived from the diagenetic alteration of bacteriohopanepolyols (prokaryotic membrane lipids), Tm serves as a critical molecular fossil in petroleum geochemistry, paleoenvironmental reconstruction, and modern environmental source apportionment. This whitepaper provides an authoritative synthesis of its physicochemical properties, structural significance, and the rigorous analytical methodologies required for its quantification.

Chemical Identity and Physicochemical Properties

17α(H)-22,29,30-Trisnorhopane is structurally characterized by a pentacyclic hopanoid skeleton that has lost three carbon atoms at positions 22, 29, and 30, possessing an alpha (α) stereochemical configuration at the C-17 position[1]. Because it is a saturated hydrocarbon lacking functional groups, its chemical behavior is governed entirely by van der Waals forces and steric hindrance within its cyclic framework.

Table 1: Core Physicochemical Properties

The following quantitative data summarizes the standard chemical properties of Tm, critical for designing extraction and chromatographic workflows.

| Property | Value / Description |

| Chemical Name | 17α(H)-22,29,30-Trisnorhopane[1] |

| Common Abbreviation | Tm[2] |

| CAS Registry Number | 53584-59-1[1][3] |

| Molecular Formula | C₂₇H₄₆[3][4] |

| Molecular Weight | 370.65 g/mol [3][4] |

| Density | 0.9 ± 0.1 g/cm³[4] |

| Boiling Point | 424.4 ± 12.0 °C (at 760 mmHg)[4] |

| Refractive Index | 1.505[4] |

| Recommended Storage | 2–8 °C (To prevent volatilization/degradation of standard solutions)[4] |

Geochemical Significance: The Ts/Tm Paradigm

In applied geochemistry, Tm is rarely analyzed in isolation. Its primary diagnostic power emerges when ratioed against its structural isomer, 18α(H)-22,29,30-trisnorneohopane (Ts) [5].

The Causality of Thermal Maturity

During the early stages of diagenesis, the biological precursors of hopanes naturally degrade into the 17α(H) configuration (Tm), which is kinetically favored but thermodynamically unstable under high heat[5]. As sedimentary basins undergo subsidence and enter the catagenic window (oil generation), increasing thermal stress drives an irreversible shift. The 17α(H) configuration degrades or isomerizes, while the 18α(H) configuration (Ts) demonstrates superior thermal stability[5].

Consequently, the Ts/Tm ratio is a universally applied proxy for evaluating the thermal maturity of crude oils and source rocks[5]. As maturity increases, the Ts/Tm ratio increases.

Logical relationship of the Ts/Tm thermal maturity paradigm in petroleum geochemistry.

Table 2: Diagnostic Ratios Utilizing Tm

| Ratio | Application | Mechanistic Rationale |

| Ts / Tm | Thermal Maturity Indicator | Ts is highly stable to thermal maturation compared to Tm. Ratio scales positively with burial depth and heat[5]. |

| Tm / C₃₀ Hopane | Source Apportionment | Evaluates the relative abundance of C₂₇ vs C₃₀ precursors, distinguishing marine carbonate sources from lacustrine shales[5]. |

Analytical Workflows & GC-MS Methodologies

To achieve high-fidelity quantification of Tm, researchers must isolate the saturated hydrocarbon fraction from complex environmental matrices. The following protocol represents a self-validating system designed to eliminate matrix interference and ensure reproducible mass spectrometry results.

Extraction and Fractionation Protocol

-

Ultrasonic/Soxhlet Extraction: Pulverized geological samples or aerosol filters are extracted using a mixture of dichloromethane (DCM) and methanol (typically 2:1, v/v) to yield the total lipid extract (TLE)[6].

-

Concentration: The extract is concentrated using a rotary evaporator under vacuum and blown down to dryness using a high-purity nitrogen stream[6].

-

SARA Fractionation: The TLE is loaded onto a dual-layer column chromatography setup (pre-activated silica gel over alumina).

-

Elution of Saturates: The column is eluted with non-polar solvents (e.g., n-hexane or petroleum ether). Because Tm is a saturated alkane, it elutes immediately in this first fraction, completely separated from polar resins, aromatics, and asphaltenes.

GC-MS Instrumental Parameters

The analysis of hopanes relies on Gas Chromatography-Mass Spectrometry (GC-MS) operating in Electron Impact (EI) mode at 70 eV[6].

-

Why m/z 191? The structural causality behind hopane detection lies in their fragmentation mechanics. Under 70 eV electron ionization, the pentacyclic triterpane skeleton undergoes a highly specific cleavage across the C-ring. This cleavage yields a highly stable A/B ring fragment ion at m/z 191 [2][5][7].

-

Single Ion Monitoring (SIM): To maximize signal-to-noise ratio, the mass spectrometer is set to SIM mode targeting m/z 191[7]. Tm is identified by matching its specific retention time against authentic analytical standards[6][7].

Step-by-step GC-MS analytical workflow for the extraction and quantification of hopane biomarkers.

Self-Validating QA/QC System

To ensure trustworthiness, the protocol must be self-validating:

-

Procedural Blanks: Run in parallel with every batch to verify that no background Tm contamination is introduced by the solvents or glassware.

-

Internal Standards: A known concentration of a non-native hopane (e.g., 5β(H)-cholane or deuterated standards) is spiked into the sample prior to extraction to calculate absolute recovery rates and correct for matrix suppression[7].

Modern Environmental Applications

Beyond deep-time petroleum exploration, Tm is heavily utilized in modern environmental chemistry. Because hopanes are highly resistant to weathering and biodegradation, they are excellent conservative tracers.

-

Aerosol Source Apportionment: Tm is quantified in PM2.5 carbonaceous aerosols to trace atmospheric pollution back to specific anthropogenic sources, such as coal combustion or liquid fossil fuel vehicle emissions[6].

-

Oil Spill Forensics: In marine environments, the specific distribution of hopanes (including Tm) acts as a "chemical fingerprint," allowing scientists to match spilled oil to its exact reservoir of origin, even after the lighter aromatic hydrocarbons have evaporated or degraded[7].

References

-

17Alpha(h)-22,29,30-trisnorhopane/CAS:53584-59-1-HXCHEM , hxchem.net, 1

-

17ALPHA(H)-22,29,30-TRISNORHOPANE | 53584-59-1 - ChemicalBook , chemicalbook.com, 3

-

53584-59-1, 17ALPHA(H)-22,29,30-TRISNORHOPANE Formula - ECHEMI , echemi.com, 4

-

Selected-ion GC/MS chromatograms from black shale units , researchgate.net,2

-

Supplement of Source apportionment of carbonaceous aerosols in Xi'an, China - ACP , copernicus.org, 6

-

Origin of crude oils from oilfields in the Zagros Fold Belt, southern Iraq , kus.edu.iq, 5

-

Historical profiles of Polycyclic Aromatic Hydrocarbons (PAHs) , u-tokyo.ac.jp, 7

Sources

- 1. 17Alpha(h)-22,29,30-trisnorhopane/CAS:53584-59-1-HXCHEM [hxchem.net]

- 2. researchgate.net [researchgate.net]

- 3. 17ALPHA(H)-22,29,30-TRISNORHOPANE | 53584-59-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. rgc.kus.edu.iq [rgc.kus.edu.iq]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

The Uncharted Path: A Technical Guide to the Biosynthetic Formation of A'-Neo-22,29,30-trinorgammacerane

This in-depth technical guide navigates the current scientific understanding of the biosynthetic pathways culminating in the formation of A'-Neo-22,29,30-trinorgammacerane, a complex triterpenoid of significant interest to researchers in natural product chemistry, geochemistry, and drug development. While the complete enzymatic cascade remains an area of active investigation, this document synthesizes established knowledge on the biosynthesis of its core gammacerane skeleton and extrapolates potential transformative steps based on analogous biochemical reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview and actionable experimental frameworks.

Introduction: The Gammacerane Enigma and the Rise of a Trinorgammaceranoid

Triterpenoids, a class of natural products derived from the C30 precursor squalene, exhibit a staggering diversity of structures and biological activities.[1] Among these, the pentacyclic gammacerane skeleton has long been a subject of geochemical fascination as its diagenetic product, gammacerane, serves as a robust biomarker for water column stratification in ancient aquatic environments.[2][3] The biological precursor to this geological marker is tetrahymanol, a gammaceran-3β-ol.[2]

A'-Neo-22,29,30-trinorgammacerane represents a significant modification of this fundamental structure, featuring the loss of three carbon atoms and a skeletal rearrangement. Understanding its biosynthesis is not merely an academic exercise; it holds the potential to unlock novel enzymatic tools for synthetic biology and to identify new bioactive compounds. This guide will first detail the well-elucidated biosynthesis of the gammacerane core, primarily tetrahymanol, and then explore the hypothesized enzymatic transformations leading to the titular compound.

The Foundation: Biosynthesis of the Gammacerane Skeleton (Tetrahymanol)

The biosynthesis of the C30 pentacyclic triterpenoid tetrahymanol, the likely metabolic launchpad for A'-Neo-22,29,30-trinorgammacerane, proceeds via distinct pathways in eukaryotes and bacteria. Both pathways originate from the linear isoprenoid, squalene.[4]

The Eukaryotic Pathway: A Direct Cyclization

In certain eukaryotes, such as the ciliate Tetrahymena pyriformis, tetrahymanol is synthesized in a direct, oxygen-independent cyclization of squalene.[4] This elegant one-step reaction is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC) .[5] This pathway is a crucial adaptation for organisms in anaerobic environments where the oxygen-dependent synthesis of sterols is not feasible.[6][7]

The causality behind this pathway lies in the need for membrane rigidifiers. In the absence of sterols, tetrahymanol and other hopanoids serve as "sterol surrogates," maintaining membrane fluidity and integrity.[6][7]

Caption: Eukaryotic biosynthesis of tetrahymanol.

The Bacterial Pathway: A Two-Step Enzymatic Relay

Bacteria employ a more complex, two-step process for tetrahymanol synthesis.[4]

-

Cyclization to a Hopene Intermediate: The first step involves the cyclization of squalene to the pentacyclic hopanoid, diploptene, catalyzed by squalene-hopene cyclase (SHC) .[4]

-

Ring Expansion: Subsequently, the E-ring of diploptene undergoes a ring expansion to form the six-membered ring characteristic of the gammacerane skeleton. This transformation is catalyzed by the enzyme tetrahymanol synthase (Ths) .[2][8]

This modular approach allows for greater diversity in bacterial triterpenoid synthesis, with hopanoids themselves playing significant roles in bacterial membrane function.[9]

Caption: Bacterial biosynthesis of tetrahymanol.

The Frontier: Proposed Biosynthetic Steps to A'-Neo-22,29,30-trinorgammacerane

The transformation of a C30 gammacerane precursor like tetrahymanol into the C27 A'-Neo-22,29,30-trinorgammacerane necessitates a series of enzymatic modifications, including demethylations and a skeletal rearrangement. While the specific enzymes are yet to be identified, we can propose a logical sequence of events based on known triterpenoid biochemistry.

C-4 and C-28 Demethylation: The Role of Cytochrome P450 Monooxygenases

The loss of three carbon atoms likely occurs through the removal of methyl groups at positions C-4 and C-28 of the gammacerane skeleton. In triterpenoid biosynthesis, such demethylation reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) .[9] These enzymes would hydroxylate the methyl groups, which are then further oxidized to aldehydes and subsequently removed as formic acid or carbon dioxide.

The A'-Neo Rearrangement: A Cation-Driven Cascade

The "A'-Neo" designation points to a rearrangement of the A and B rings of the gammacerane structure. Such skeletal rearrangements in terpenoid biosynthesis are often initiated by the formation of a carbocation intermediate, followed by a series of 1,2-hydride and 1,2-methyl shifts. An as-yet-undiscovered cyclase or a promiscuous triterpene synthase could catalyze this complex transformation.

Caption: Proposed biosynthetic pathway to A'-Neo-22,29,30-trinorgammacerane.

Experimental Protocols for Elucidation of the Pathway

The validation of the proposed biosynthetic pathway and the identification of the involved enzymes require a multi-faceted experimental approach.

Isotopic Labeling Studies

The use of stable isotope-labeled precursors is a powerful tool for tracing the metabolic fate of molecules.[10][11][12]

Protocol: ¹³C-Labeling Experiment

-

Precursor Synthesis: Synthesize ¹³C-labeled squalene or a late-stage gammacerane intermediate.

-

Organism Culturing: Culture a candidate organism known or suspected to produce A'-Neo-22,29,30-trinorgammacerane.

-

Feeding: Introduce the ¹³C-labeled precursor to the culture medium.

-

Extraction: After a suitable incubation period, harvest the cells and perform a total lipid extraction.[5][7][13]

-

Purification: Purify the A'-Neo-22,29,30-trinorgammacerane fraction using chromatographic techniques such as HPLC.[14]

-

Analysis: Analyze the purified compound using Mass Spectrometry (MS) to determine the incorporation of ¹³C and Nuclear Magnetic Resonance (NMR) spectroscopy to pinpoint the location of the labels, thereby confirming the biosynthetic route.[15][16][17]

Enzyme Assays and Gene Discovery

Protocol: Heterologous Expression and In Vitro Assay

-

Gene Identification: Identify candidate genes (e.g., CYPs, terpene cyclases) in the genome of a producing organism through homology searches.

-

Gene Cloning and Expression: Clone the candidate genes into an expression vector and express the recombinant proteins in a suitable host (e.g., E. coli, S. cerevisiae).

-

Enzyme Assay: Incubate the purified recombinant enzyme with the hypothesized substrate (e.g., tetrahymanol, a demethylated intermediate).

-

Product Analysis: Analyze the reaction products using GC-MS or LC-MS to identify the formation of the expected intermediate or the final product.[8][18]

Analytical Techniques

Table 1: Analytical Methods for Triterpenoid Analysis

| Technique | Application | Sample Preparation | Key Parameters |

| GC-MS | Identification and quantification of volatile or derivatized triterpenoids. | Derivatization (e.g., silylation) may be required to increase volatility. | Column type, temperature program, ionization mode. |

| LC-MS | Analysis of a wide range of triterpenoids, including non-volatile and polar compounds. | Simple dissolution in a suitable solvent. | Column type, mobile phase gradient, mass analyzer type. |

| NMR | Structural elucidation of purified triterpenoids. | High-purity sample dissolved in a deuterated solvent. | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. |

Conclusion and Future Directions

The biosynthetic pathway to A'-Neo-22,29,30-trinorgammacerane remains a compelling puzzle in natural product chemistry. While the formation of its gammacerane core from squalene is well-understood, the specific enzymatic machinery responsible for the subsequent demethylations and skeletal rearrangement is yet to be discovered. The experimental strategies outlined in this guide, combining isotopic labeling, gene discovery, and advanced analytical techniques, provide a robust framework for future research in this area. The elucidation of this pathway will not only expand our fundamental knowledge of triterpenoid biosynthesis but also has the potential to provide novel biocatalysts for the synthesis of complex molecules for pharmaceutical and other industrial applications.

References

-

Beedle, A. S., Munday, K. A., & Wilton, D. C. (n.d.). Studies on the biosynthesis of tetrahymanol in Tetrahymena pyriformis. The mechanism of inhibition by cholesterol. PMC. [Link]

-

Cereals & Grains Association. (n.d.). Biosynthesis and functions of triterpenoids in cereals. PMC. [Link]

-

Chen, M., et al. (2024). Efficient and Simple Extraction Protocol for Triterpenic Acids from Apples. ACS Publications. [Link]

-

Fischer, W. W., et al. (2015). A distinct pathway for tetrahymanol synthesis in bacteria. PMC. [Link]

- Ghirardo, A. (2011). Studies of plant terpenoid biosynthesis using 13C stable isotope labeling techniques. KIT Scientific Publishing.

-

Giner, J.-L., et al. (2016). Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms. MDPI. [Link]

-

Jux, A., & Dickschat, J. S. (2016). Recent highlights in biosynthesis research using stable isotopes. PMC. [Link]

-

Lima, E. B. C., et al. (2015). Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol. Pharmacognosy Magazine. [Link]

-

Padora, F. N., & Dickschat, J. S. (2024). Isotopic labelings for mechanistic studies. PubMed. [Link]

-

Sinninghe Damsté, J. S., et al. (n.d.). Evidence for gammacerane as an indicator of water column stratification. DSpace. [Link]

-

Wang, H., et al. (2017). The effect of biodegradation on gammacerane in crude oils. PubMed. [Link]

-

Gold, D. A., et al. (2025). Evolutionary History and Modern Diversity of Triterpenoid Cyclases. Molecular Biology and Evolution. [Link]

-

SciSpace. (2017). The effect of biodegradation on gammacerane in crude oils. [Link]

-

ResearchGate. (2019). (PDF) Evolution of Structural Diversity of Triterpenoids. [Link]

- Ghirardo, A. (2011). Studies of Plant Terpenoid Biosynthesis Using 13C Stable Isotope Labeling Techniques. Google Books.

-

ResearchGate. (n.d.). Biosynthetic pathways of triterpenes in medicinal plants and key enzyme genes: a review. [Link]

-

ResearchGate. (n.d.). Biosynthesis of lignans and norlignans | Request PDF. [Link]

-

Frontiers. (n.d.). Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System. [Link]

-

Lu, Y., et al. (2017). Bioinspired chemical synthesis of monomeric and dimeric stephacidin A congeners. PMC. [Link]

-

Mohamed, H. A., et al. (2025). C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review. PubMed. [Link]

-

Li, Y., et al. (2018). Complete biosynthesis of noscapine and halogenated alkaloids in yeast. PubMed. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

-

Wang, Q., et al. (n.d.). Rhamnose-Containing Compounds: Biosynthesis and Applications. PMC. [Link]

-

Tamma, P. D., et al. (n.d.). Carbapenemase-Producing Organisms: A Global Scourge. PMC. [Link]

-

NanoQAM. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

-

Jack Westin. (2020). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - Organic Chemistry - MCAT Content. [Link]

-

Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. [Link]

-

Darling, A. E., et al. (2008). Dynamics of Genome Rearrangement in Bacterial Populations. PLOS Genetics. [Link]

-

Jauffrit, F., et al. (2021). Reconstructing the Evolutionary History of a Highly Conserved Operon Cluster in Gammaproteobacteria and Bacilli. PMC. [Link]

-

Sketchy. (n.d.). Nuclear Magnetic Resonance Spectroscopy - Free Sketchy MCAT Lesson. [Link]

-

Wang, Y., et al. (2024). Gas Chromatography-Mass Spectrometry Metabolites and Transcriptome Profiling Reveal Molecular Mechanisms and Differences in Terpene Biosynthesis in Two Torrya grandis Cultivars during Postharvest Ripening. PMC. [Link]

-

IJCRT.org. (n.d.). STUDY OF NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY WITH APPLICATIONS: A COMPREHENSIVE REVIEW. [Link]

-

Ligor, T., et al. (n.d.). Comparison of Proton Transfer Reaction-Mass Spectrometry and Gas Chromatography–Mass Spectrometry in Analysis of Breath Sample. [Link]

-

Singleton, D. R., et al. (n.d.). Complete Genome Sequence of a Bacterium Representing a Deep Uncultivated Lineage within the Gammaproteobacteria Associated with the Degradation of Polycyclic Aromatic Hydrocarbons. PMC. [Link]

-

Bruker. (n.d.). Mass Spectrometry. [Link]

-

Salgado-Pabón, M., et al. (2022). Clonal Lineages and Virulence Factors of Carbapenem Resistant E. coli in Alameda County, California, 2017–2019. MDPI. [Link]

-

ResearchGate. (n.d.). Enterobacter asburiae ST229: an emerging carbapenemases producer. [Link]

-

CHROMagar. (n.d.). Evaluation of Chromogenic Medium for the Detection and Isolation of Carbapenem-Resistant Organisms from Perirectal Swabs. [Link]

-

Falgenhauer, L., et al. (2025). Emergence of a carbapenem-resistant atypical uropathogenic Escherichia coli clone as an increasing cause of urinary tract infection. PubMed. [Link]

-

YouTube. (2023). Mass Spectrometry Part 9 - Mass Spectrum of Hydrocarbons. [Link]

Sources

- 1. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A distinct pathway for tetrahymanol synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploration of In Situ Extraction for Enhanced Triterpenoid Production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. phcog.com [phcog.com]

- 8. mdpi.com [mdpi.com]

- 9. Biosynthesis and functions of triterpenoids in cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. library-collections-search.westminster.ac.uk [library-collections-search.westminster.ac.uk]

- 11. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. jackwestin.com [jackwestin.com]

- 17. Nuclear Magnetic Resonance Spectroscopy - Free Sketchy MCAT Lesson [sketchy.com]

- 18. Gas Chromatography-Mass Spectrometry Metabolites and Transcriptome Profiling Reveal Molecular Mechanisms and Differences in Terpene Biosynthesis in Two Torrya grandis Cultivars during Postharvest Ripening - PMC [pmc.ncbi.nlm.nih.gov]

The Geochemical and Biological Significance of Gammacerane: A Proxy for Water Column Stratification

Executive Summary

Gammacerane is a highly stable pentacyclic triterpane preserved in the geological rock record. For decades, it was empirically utilized as a biomarker for hypersaline depositional environments. However, advanced biogeochemical research has redefined gammacerane as a definitive proxy for water column stratification . This technical guide provides an in-depth analysis of the biological origins of gammacerane, the mechanistic causality behind its preservation, and the standardized analytical protocols required for its quantification. Furthermore, we explore how the unique biosynthetic pathways of its precursor, tetrahymanol, offer novel targets for drug development.

Biogeochemical Causality: The Stratification-Gammacerane Link

To utilize gammacerane accurately as a paleoenvironmental proxy, one must understand the biological necessity that drives its production. Gammacerane is not synthesized directly by living organisms; rather, it is the diagenetic product of tetrahymanol (gammacer-3β-ol)[1].

The Role of the Chemocline and Sterol Deprivation

In a stratified water column, a distinct physical barrier (the chemocline) separates the oxygenated surface waters from the anoxic bottom waters[2]. This interface becomes a highly productive ecological niche for bacterivorous ciliates (such as Tetrahymena)[2].

The causality of tetrahymanol production is rooted in fundamental biochemistry:

-

Sterol Requirement: Eukaryotic membranes typically require sterols for structural fluidity. However, sterol biosynthesis is an oxygen-dependent process[2].

-

Dietary Deprivation: In the anoxic chemocline, sterol-producing algae are absent. Ciliates must feed on sterol-free organisms, such as green sulfur bacteria or methane-oxidizing bacteria[1][3].

-

Biochemical Adaptation: Deprived of dietary sterols and unable to synthesize them without oxygen, these ciliates activate an alternative pathway, synthesizing tetrahymanol as a functional membrane substitute[1][2].

Upon the death of these ciliates, tetrahymanol settles into the anoxic sediments. Through geological diagenesis—often involving sulfurization and subsequent cleavage of C–S bonds—tetrahymanol is reduced to the highly stable hydrocarbon, gammacerane[1].

Biological and diagenetic pathway from water stratification to gammacerane preservation.

Quantitative Interpretation: The Gammacerane Index

The abundance of gammacerane is rarely evaluated in isolation. Because biomarker concentrations are influenced by total organic carbon (TOC) and thermal maturity, researchers rely on the Gammacerane Index (GI) to normalize the data[4].

The GI is typically calculated against a ubiquitous bacterial biomarker, the C30 17α,21β-hopane, using the following formula: GI = Gammacerane / (Gammacerane + C30 Hopane) (Note: Some literature uses Gammacerane / C30 Hopane; consistency within a dataset is paramount).

Data Presentation: Interpreting Stratification Strength

The table below synthesizes the quantitative thresholds of the Gammacerane Index and their corresponding paleoenvironmental interpretations[4][5].

| Gammacerane Index (GI) | Depositional Environment | Water Column Stratification |

| < 0.1 | Open marine / well-mixed | Absent to Weak |

| 0.1 – 0.5 | Lacustrine / restricted marine | Moderate (Seasonal) |

| > 0.5 | Hypersaline / highly restricted | Strong (Persistent Chemocline) |

Note: While a high GI (>0.5) is frequently correlated with hypersalinity,1 definitively proved that the root cause is water column stratification, which hypersalinity naturally induces[1].

Analytical Methodology: GC-MS Quantification Protocol

To ensure trustworthiness and reproducibility, the extraction and quantification of gammacerane must follow a self-validating protocol. The following workflow details the causality behind each procedural step[4][6].

Step-by-Step Protocol

Step 1: Sample Preparation and Pulverization

-

Action: Clean the exterior of the rock sample to remove modern contaminants, then pulverize to <100 mesh.

-

Causality: Maximizing the surface area ensures that the solvent can penetrate the mineral matrix completely, preventing the under-reporting of tightly bound lipid biomarkers.

Step 2: Exhaustive Lipid Extraction

-

Action: Perform Soxhlet extraction using a mixture of Dichloromethane (DCM) and Methanol (MeOH) at a 9:1 (v/v) ratio for 48 hours. Spike the sample with an internal standard (e.g., squalane) prior to extraction.

-

Causality: DCM effectively dissolves non-polar hydrocarbons, while MeOH disrupts polar interactions between the organic matter and the inorganic rock matrix. The internal standard creates a self-validating system to calculate absolute recovery rates.

Step 3: Silica Gel Fractionation

-

Action: Concentrate the total lipid extract and load it onto a column of activated silica gel. Elute the aliphatic fraction using pure n-hexane.

-

Causality: Crude extracts contain complex polar compounds that cause severe signal suppression in mass spectrometry and degrade GC columns. n-Hexane selectively isolates the non-polar aliphatic hydrocarbons (including gammacerane and hopanes)[2].

Step 4: GC-MS Analysis (SIM Mode)

-

Action: Inject 1 µL of the aliphatic fraction into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with a 60m non-polar capillary column (e.g., DB-5MS). Operate the MS in Selected Ion Monitoring (SIM) mode, specifically targeting m/z 191 [4][6].

-

Causality: Terpanes fragment predictably in the MS, cleaving at the C-ring to produce a highly stable C14H23+ ion (m/z 191). By filtering out all other masses, SIM mode eliminates background noise from co-eluting alkanes, providing the high signal-to-noise ratio required for precise integration of the gammacerane and C30 hopane peaks[4].

Step-by-step analytical workflow for the extraction and GC-MS quantification of gammacerane.

Cross-Disciplinary Implications: From Geochemistry to Drug Discovery

While gammacerane serves as a critical tool for petroleum geochemists and paleoclimatologists, its biological precursor, tetrahymanol, is of intense interest to drug development professionals [2].

The biosynthesis of tetrahymanol is mediated by the enzyme squalene-tetrahymanol cyclase (STC) . In human biology, the analogous enzyme (oxidosqualene cyclase) requires molecular oxygen to create an epoxide intermediate before cyclizing squalene into cholesterol. In stark contrast, STC performs a highly complex, oxygen-independent polycyclization directly on squalene[2].

Therapeutic Relevance: Because STC allows certain pathogenic eukaryotes and bacteria to maintain membrane integrity under severe hypoxic conditions (such as within deep tissue abscesses or biofilms), the STC enzyme represents a highly specific, novel target for antimicrobial and antiparasitic drug development. Inhibiting this unique biosynthetic pathway could selectively disrupt the membrane integrity of pathogens without affecting the oxygen-dependent cholesterol biosynthesis of the human host[2].

References

- BenchChem. "Geochemical Significance of Tetrahymanol and Gammacerane: An In-depth Technical Guide." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGURg4hIsx8PxFj28uD7VtnMOMBZqxZHmleyjuektJAeveGROO7XhFAhOoibUdooOi4iRu8YOuT4yjZnyewJHdSVok1rJyTdMxZVhcFS-BDhCGQ5i8c_GjZeAtLbnq5fMyv-ClkXj6NgNTSRTDJAlt81MEw623f086r8OgxG5DmozHhxUM6ArQIA1i_pwTmSLgb4b9RtXLuAI8NeypJxOKtSC6jOOys9CHxFyuX54yn_o=]

- Integrated Geochemical Interpretation (IGI). "Molecule of the Month - Gammacerane." IGI Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXGBaB0OePEWkz5rO3U_C9nW7TXVODK_jpWg-86omoJSt9B5OudWjhJ5XDBzfaeIzmJEI9ZTrd6OO-05uV28X26qjSq3XzNWzB-Lzo5qK518jIU6jv_OaIdCKaQMsh2mPLRxEBrJfWCYRrXXAVFy3zrPr6mA==]

- Sinninghe Damsté, J.S., et al. (1995). "Evidence for gammacerane as an indicator of water column stratification." Geochimica et Cosmochimica Acta. DSpace / UU.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUwSQWYmHhLmlU7NQ3ygXwiJMQfYJw6mPI_1yZ7aS91dVZmY9kDEnit3nEhIP0adDkeF7dQYUf7SrEVgt2_hJTy-tNPIycyCDLn3P_Imnt_NAzTT4XWGNq8qHWFzXg89k4d62DfwIYTWcVsfMsy-aEQLoM3tmK0_3xpEg=]

- RSC Publishing. (2023). "Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj3hg6iAZ1e9SSTQrc-_DKp4P6ph4oF4D4z9EaxmIeaCbfYLFxCVGTJU6po48zQb3FC1M-E7Zy8v_SUjWF2i14nC_AMv0ZiD7GVNcpBdiD9ZhLmLrRg1o0uhaD9_yvf1tuuSGh1MvRTSLcDcnDCFclS2SF5GVk_Wsy]

- Chiron. "BMF 38 - Homohopanes and gammaceranes."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEZih64IFSlFyQc9Gl2f405kE-4F5xcOux2GFL-cJpt8Ffi_vzwk_D8FfLqAUsxfKOUOvOZflsZfj299FhLwp_sLhMpjVbG3pccLjJX0jWcgVNgyOnl6x0k94RJSmifl6D_fvqRVaopUWmNnOMVt7WVFpOQo_tZ7HFAa4wXte8WXxZ1tZMPF1UUAND6T_f-d3ZZlcAqSw1Mn6KBi9pAA==]

- PNAS. (2024). "Methane fueled lake pelagic food webs in a Cretaceous greenhouse world."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXP2suq8bBHzy5jct_FBTyyR3miXR10TVlW4GpoZDW2naLgJ3AhDUy9Gx7JSRyCIjXS-nC_JgsRtWrqgTjiWobJflKWBCsHDQ-2m-Jh8OvOMHuCj7UBhFjkNhoYhjW-MM-ImCCvssgYfUKsA==]

- Semantic Scholar. (2024). "Methane fueled lake pelagic food webs in a Cretaceous greenhouse world."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV8x6bUviMUGUFhAVSW4sdEEnAMJCSQq4_Ac2NjpGHR0a3pquKD_WRFqB79e6e5Kqbkjb_y4aO4LK0urZ0shYdYScd4U3N_xQ9jSNkp0DDVKuqjyy0LROzn2-q1edmynJWtl3-hnvrvzzAvaK_oAHUxZ9tYUq-XkIIkBhb9SYk9725PbX9XlcoIw==]

- PMC. "Multilayered Forensic Protocol Based on In-Depth Mass Spectrometry Techniques for the Investigation of Suspicious Drums of Oils with the 2019–2022 Brazilian Oil Spill Disaster."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvVzPE7Kt4XKZO2y1u6pMxYSFekHiGrJWkSc_n6hYcOQVdgJ7zA4vw_o3ltSsADMfiHT6xn5NIrOVt6rSjRhfg65X7sN5yCbpsIX9ZDK7xlE7SNRTSSSQL16GOzsPmd3EKmHCmMVecg8BYeJyY]

- BenchChem. "Application Notes and Protocols for Tetrahymanol as a Paleoenvironmental Biomarker."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8hBq7IDOsGOz0Rc2NN1IRNzI6Qb9yTS4AMxCyv-rzWrBawcUo61pasxUsKWbilvJIhLHxF8_lmIQcebXTXOfejfKNe99ojS4nTHXUZkl3laN-SU5xDjO-jXfPF-XEKFwQ5hjooVh0irtU9d6wY7s0veAiKiu7dZWh0EIAJLybh504QUzaFK49VqG6TWQmKfLcLO_GOAJPRRTcLmHsVuuLCSK3ijiZPpE3VbAZKgxC]

- MDPI. (2023). "Elemental Geochemistry and Biomarker Measurements of the Silurian Shale of Qusaiba Formation..."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLnijaop9xSM08rWLVBuIJq2jnGqmvfwBkxYWGc13BT4eGzwxbVrq7EVY8ha3B-OY-6glZd6vb1XfaDH3tVme28hP9rP620f3jTyMD8ArS5TbzbZpNgdtC7l63TtTvveMbGQ==]

- ResearchGate. (2017). "The effect of biodegradation on gammacerane in crude oils."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdszhjBCYIxn4XtbMp4_jkwgtIKux4WAFR2KIbADGKwOuy9ZiSip8trvDc4wdRKPia4mccMj4ZrBfL1nn526nNxSsxt2mXIBC_D1brixTIletuCsI3PkI-gIuRcboOFTpG9nkUWpQErGO5L5kuW5UbEXrarWwoVveunqC90yj4R_T3wPqWRi1LH-sM8oRyu0Rq1McS9T56TZtFa0Ibuau9qKnqyTOXxA==]

- SciSpace. (2017). "The effect of biodegradation on gammacerane in crude oils."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5fgjXJVBzRIhDvOJa5SBvOKGI6nFM1NnSq8QEe2pAlTLDCUMR84nSEtD-OsVjFH0s-PpqMjWvH5Bx5eZ88ymIUvzIvyN3FXLwjxI4C-JMiv2wZuSVnJ8j7vl7Insc2t93DW5HypN1zRWfSRGFrm-c95SKJjLDggIY_ToE6Cv08SzsZN4rDrvj2UhB37N97YYy9dOUKgFzNEbA7w==]

Sources

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pnas.org [pnas.org]

- 4. Elemental Geochemistry and Biomarker Measurements of the Silurian Shale of Qusaiba Formation, Tayma Area, Northwestern Saudi Arabia: Implication for Organic Matter Input and Paleoenvironmental Conditions [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Multilayered Forensic Protocol Based on In-Depth Mass Spectrometry Techniques for the Investigation of Suspicious Drums of Oils with the 2019–2022 Brazilian Oil Spill Disaster - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on 17α(H)-22,29,30-Trisnorhopane (Tm): Nomenclature, Geochemical Significance, and Analytical Methodologies

Executive Summary

In the fields of organic geochemistry, environmental forensics, and petroleum exploration, pentacyclic triterpanes serve as highly resilient biomarkers. Among these, 17α(H)-22,29,30-trisnorhopane , universally abbreviated as Tm , is a critical C27 hopane derivative[1][2]. Originally derived from the bacteriohopanepolyols of prokaryotic cell membranes, Tm is utilized primarily to assess the thermal maturity, source organic matter, and depositional environment of geological samples[3][4].

This whitepaper provides an authoritative synthesis of the synonyms, structural identity, thermodynamic behavior, and analytical protocols associated with Tm. By establishing self-validating workflows for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this guide equips researchers and analytical scientists with the rigorous methodologies required for biomarker quantification.

Structural Identity, Synonyms, and Nomenclature

The nomenclature of complex biomarkers often bridges systematic chemical naming conventions and practical geochemical shorthand. Tm is a 27-carbon pentacyclic triterpane characterized by the loss of three carbon atoms (nor) at positions 22, 29, and 30 from the standard C30 hopane skeleton, with a specific stereochemical configuration of the hydrogen atom at carbon 17 (alpha, below the plane)[2].

To avoid ambiguity in cross-disciplinary literature, it is essential to recognize the established synonyms and alternative names for this compound.

Table 1: Synonyms and Alternative Names for Tm

| Category | Name / Designation | Context of Use |

| Primary Geochemical Acronym | Tm | Universal shorthand in petroleum geochemistry and environmental forensics[1][2]. The "m" historically denoted its structural relationship to the biologically synthesized hopane series. |

| Standard Scientific Name | 17α(H)-22,29,30-trisnorhopane | Standard literature usage specifying stereochemistry at C-17[1][5]. |

| Extended Designation | C27 17α(H)-22,29,30-trisnorhopane | Used to explicitly denote the carbon number (C27) alongside the stereochemistry[2]. |

| Abbreviated Structural Name | 17α(H)-trisnorhopane | Common in tables and mass chromatogram annotations[4]. |

| Alternative Stereochemical Notation | 17α,21β(H)-22,29,30-trisnorhopane | Explicitly defines the stereochemistry at both the C-17 and C-21 positions, distinguishing it from moretanes[2][4]. |

| Colloquial/Lab Shorthand | C27 Tm | Used in rapid data processing and peak integration software[2]. |

Mechanistic Causality: The Ts and Tm Paradigm

The analytical value of Tm cannot be discussed in isolation; it is fundamentally linked to its structural isomer, 18α(H)-22,29,30-trisnorneohopane (Ts) [4]. The relationship between these two compounds forms the basis of the Ts/(Ts + Tm) ratio , a globally recognized thermal maturity indicator[1][4].

The Thermodynamic Rationale

During early diagenesis (low-temperature alteration of biological matter), the 17α(H) configuration of Tm is kinetically favored[4]. However, as the geological formation undergoes catagenesis (high thermal stress and pressure), the Tm structure becomes thermally unstable compared to the 18α(H) configuration of Ts[4][5].

The causality is rooted in steric hindrance: the 18α(H) neohopane structure of Ts is thermodynamically more stable than the 17α(H) hopane structure of Tm. Consequently, as thermal maturity increases, Tm is either selectively degraded, or its precursors preferentially isomerize into Ts[1][4]. Thus, a higher Ts/(Ts + Tm) ratio directly correlates with higher thermal maturity, approaching an equilibrium value of approximately 0.52 to 0.55 in highly mature source rocks[4].

Fig 1: Thermodynamic evolution and thermal maturation pathway of Tm to Ts.

Analytical Workflows: Extraction and GC-MS Profiling

To ensure scientific integrity and reproducibility, the extraction and quantification of Tm must follow a self-validating analytical system. Because Tm is a trace hydrocarbon in complex matrices (crude oil, source rock extracts, or environmental spills), rigorous fractionation is required before mass spectrometric analysis[2][6].

Step-by-Step Methodology for Biomarker Isolation

Step 1: Sample Preparation and Pulverization

-

Action: Crush geological rock samples to a fine powder (< 200 mesh) to maximize surface area.

-

Validation: Include a procedural blank (combusted sand) to monitor for background laboratory contamination.

Step 2: Soxhlet Extraction

-

Action: Extract the pulverized sample using a Soxhlet apparatus with an azeotropic mixture of Dichloromethane (DCM) and Methanol (93:7 v/v) for 72 hours to obtain the Extractable Organic Matter (EOM) or bitumen[7].

-

Causality: This specific solvent polarity ensures the complete dissolution of both polar and non-polar lipid fractions.

Step 3: Asphaltene Precipitation

-

Action: Concentrate the EOM and add an excess of cold n-hexane (40 volumes). Allow to stand in the dark for 12 hours, then filter through a 0.45 µm PTFE membrane.

-

Causality: Asphaltenes are macromolecular structures that will precipitate in n-hexane. Removing them prevents GC column degradation and matrix interference.

Step 4: SARA Fractionation (Column Chromatography)

-

Action: Load the deasphaltened maltene fraction onto a glass column packed with activated silica gel and alumina (2:1 ratio).

-

Elution: Elute the aliphatic hydrocarbon fraction (containing Tm) using 100% n-hexane.

Step 5: GC-MS Analysis (SIM Mode)

-

Action: Inject 1 µL of the aliphatic fraction into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

-

Parameters: Program the oven from 80°C to 310°C at 3°C/min. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, specifically targeting m/z 191 [2][4].

-

Causality: The m/z 191 fragment ion is the diagnostic base peak for hopanes, resulting from the cleavage of the C-ring (between carbons 8-14 and 9-11), which carries the A and B rings. Monitoring m/z 191 filters out baseline noise from other aliphatic compounds, allowing precise integration of the Tm peak[2].

Fig 2: Analytical workflow for the extraction, fractionation, and GC-MS quantification of Tm.

Quantitative Data Interpretation

Once the m/z 191 mass chromatogram is generated, Tm elutes shortly after Ts. Accurate peak integration is critical for calculating diagnostic ratios used in environmental forensics and reservoir characterization[6].

Table 2: Diagnostic Biomarker Ratios Utilizing Tm

| Parameter | Formula | Geochemical Significance | Typical Range |

| Thermal Maturity | Ts / (Ts + Tm) | Assesses the thermal stress experienced by the source rock. Increases with maturity due to the higher thermodynamic stability of Ts compared to Tm[4][5]. | 0.10 (Immature) to 0.60+ (Highly Mature)[4] |

| Source Facies | Tm / C30 Hopane | Helps differentiate between carbonate and siliciclastic source rocks. Carbonates often show lower Tm relative to C30 hopane. | 0.1 - 0.5 |

| Biodegradation Resistance | (Tm + Ts) / n-Alkanes | Tm is highly resistant to microbial degradation compared to n-alkanes and isoprenoids. Used to track heavily weathered oil spills[8]. | Increases as n-alkanes are depleted[8] |

Note: While Tm is highly resistant to environmental weathering and biodegradation, making it an excellent forensic marker for oil spills[8], it is susceptible to alteration during severe industrial refinery processes such as hydrofining and fluid catalytic cracking[1][5].

Conclusion

17α(H)-22,29,30-Trisnorhopane (Tm) remains a cornerstone biomarker in organic geochemistry. Understanding its precise nomenclature—ranging from its systematic stereochemical designation to its colloquial acronym—is vital for cross-disciplinary research. By leveraging the thermodynamic disparities between Tm and its isomer Ts, scientists can accurately map the thermal history of geological basins. Furthermore, strict adherence to the outlined SARA fractionation and GC-MS (m/z 191) protocols ensures that analytical data remains robust, reproducible, and legally defensible in environmental forensic applications.

References

-

Geochemistry of tricyclic and tetracyclic terpanes in the Palaeozoic oils from the Tarim Basin, NW China ResearchGate[Link]

-

Geochemical and Organic Petrological Characteristics of the Bituminous Carbonate Succession (Upper Cretaceous Shu'ayb Formation) in Northern Jordan PubMed Central (PMC)[Link]

-

Molecular organic geochemistry and origin of oil in the Potwar Basin, Pakistan China University of Petroleum[Link]

-

Effects of Refinery Processes on Biological Markers ResearchGate[Link]

-

ORGANIC GEOCHEMICAL CHARACTERISTICS OF THE BILONG CO OIL SHALE (CHINA): IMPLICATIONS FOR PALEOENVIRONMENT AND PETROLEUM PROSPECTS Estonian Academy Publishers[Link]

-

Oil Source Identification Using Diagnostic Biomarker Ratio Analyses ResearchGate[Link]

-

Evaluation of biodegradability of hydrocarbon biomarkers in a field trial for oil-contaminated shoreline bioremediation ResearchGate[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cup.edu.cn [cup.edu.cn]

- 4. kirj.ee [kirj.ee]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Geochemical and Organic Petrological Characteristics of the Bituminous Carbonate Succession (Upper Cretaceous Shu’ayb Formation) in Northern Jordan: Implications for Organic Matter Input and Paleosalinity, Paleoredox, and Paleoclimatic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hopanoid Biomarkers for Petroleum Geochemistry

Introduction: Unlocking Earth's Ancient Secrets with Molecular Fossils

In the intricate world of petroleum geochemistry, the ability to decipher the history of a hydrocarbon accumulation is paramount. We seek to understand the origin of the organic matter, the environmental conditions of its deposition, its thermal history, and the extent of any subsequent alteration processes. While seismic data and well logs provide a large-scale geological framework, the most detailed insights often come from the microscopic world of "molecular fossils," or biomarkers. These are complex organic molecules preserved in rocks and petroleum that retain the basic carbon skeleton of their biological precursors, offering a direct link to the organisms and environments of the past.[1]

Among the most abundant and informative of these biomarkers are the hopanoids.[1] These pentacyclic triterpenoid lipids are the prokaryotic equivalent of sterols in eukaryotes, playing a crucial role in regulating the fluidity and permeability of bacterial cell membranes.[1][2][3] Their robust carbon skeleton is highly resistant to degradation, allowing them to be preserved in recognizable forms for billions of years. This exceptional preservation makes their fossilized counterparts, the hopanes, invaluable tools for petroleum geochemists.[1][4]

This technical guide provides a comprehensive exploration of hopanoid biomarkers, designed for researchers and scientists in the field of petroleum geochemistry. We will delve into their biological origins, the complex diagenetic pathways they undergo, and their powerful applications in deciphering the history of petroleum systems. Our focus will be on the "why" behind the "what"—explaining the causal relationships that make these molecules such reliable storytellers of Earth's deep past.

Part 1: The Biological Foundation of Hopanoid Biomarkers

The Ubiquitous Presence and Function of Hopanoids in Bacteria

Hopanoids are synthesized by a wide array of bacteria, making them one of the most plentiful natural products on Earth.[1] Their primary function is to modulate membrane fluidity and stability, similar to the role of cholesterol in eukaryotic cells.[1][2][5] This function is particularly crucial for bacteria that need to adapt to extreme environments, such as changes in temperature, pH, or pressure.[1][3] The basic hopane structure consists of four cyclohexane rings and one cyclopentane ring, a stable configuration that is the key to its longevity in the geological record.

While the basic hopane skeleton is common, bacteria produce a diverse array of hopanoids with various functional groups and side chains.[1][6] These structural variations, particularly in the extended side chain of bacteriohopanepolyols (BHPs), can sometimes be linked to specific bacterial groups, offering clues about the microbial communities that contributed to the organic matter in a source rock.[6][7]

Key Biological Precursors and Their Significance

From a geochemical perspective, certain structural modifications to the hopanoid skeleton are particularly significant as they can be traced back to specific groups of bacteria.

-

2-Methylhopanoids: The presence of a methyl group at the C-2 position of the A-ring is a key structural feature. For a long time, 2-methylhopanes found in ancient sediments were considered a robust biomarker for cyanobacteria, the architects of Earth's oxygenated atmosphere.[8][9] This was based on the observation that a high proportion of cultured cyanobacteria produce 2-methyl-bacteriohopanepolyols.[8][9] However, the discovery of the hopanoid C-2 methyltransferase (HpnP) gene in other bacteria, such as Alphaproteobacteria, initially cast doubt on this interpretation.[10][11] More recent genetic studies have refined our understanding, suggesting that while Alphaproteobacteria acquired the gene around 750 million years ago, its presence in the last common ancestor of cyanobacteria re-establishes the utility of 2-methylhopanes as cyanobacterial biomarkers in rocks older than this.[10][11]

-

3-Methylhopanoids: In contrast to their 2-methyl counterparts, 3-methylhopanes are strongly associated with methanotrophic bacteria.[12] These bacteria thrive in methane-rich environments, often found in lacustrine (lake) settings. Therefore, the presence of 3-methylhopanes can be a powerful indicator of a lacustrine depositional environment and the activity of methane-cycling microbes.[12]

Part 2: The Diagenetic Transformation: From Biohopanoids to Geohopanes

The journey from a living bacterium's cell membrane to a stable hopane molecule in petroleum is a long and complex one, driven by the increasing temperature and pressure associated with burial. This process, known as diagenesis and catagenesis, involves a series of chemical transformations that systematically alter the original biological hopanoid structure.[4] Understanding these transformations is critical, as the resulting hopane isomers and their relative abundances provide a wealth of information about the thermal maturity of the source rock and the generated petroleum.

Caption: Diagenetic pathway of hopanoids.

The Stepwise Transformation of Hopanoids

The initial biological hopanoids, primarily bacteriohopanepolyols (BHPs), have a specific stereochemistry: the 17β,21β configuration, with a 22R configuration in the extended side chain.[13] This biologically determined structure is thermodynamically unstable. As sediments are buried and heated, these molecules undergo a series of transformations:

-

Defunctionalization: The polyfunctional side chain of the BHP is cleaved, leading to the formation of hopenes (hopanoids with a double bond).[4]

-

Hydrogenation and Isomerization: The hopenes are then hydrogenated to form saturated hopanes. Initially, these retain the unstable 17β,21β (ββ) configuration.[4] With increasing thermal stress, isomerization occurs at the C-17 and C-21 positions, leading to the formation of the more stable 17β,21α (βα, also known as moretanes) and ultimately the most thermodynamically stable 17α,21β (αβ) isomers.[13]

-

Epimerization at C-22: For extended hopanes (homohopanes, with more than 30 carbon atoms), another important isomerization occurs at the C-22 position of the side chain. The biological precursor has the 22R configuration. With increasing maturity, this epimerizes to a mixture of 22R and 22S configurations, eventually reaching an equilibrium ratio of approximately 60% 22S to 40% 22R.[14]

Rearranged Hopanes: A Story of Clay Catalysis

In some sedimentary environments, particularly those rich in clay minerals, a different diagenetic pathway can occur, leading to the formation of rearranged hopanes.[15][16] These compounds, such as the 17α(H)-diahopanes and the 18α(H)-neohopanes (including the important maturity indicator Ts), are formed through acid-catalyzed rearrangement of the hopane skeleton on clay mineral surfaces.[15][17] Their presence and abundance can therefore provide insights into the mineralogy of the source rock.[15]

Part 3: Applications of Hopanoid Biomarkers in Petroleum Geochemistry

The systematic changes in hopanoid structures during diagenesis and their link to specific biological precursors make them powerful tools for petroleum exploration and characterization. By analyzing the distribution of different hopanes in an oil or source rock extract, we can deduce critical information about its origin, maturity, and history.

Source and Depositional Environment

The presence and relative abundance of specific hopanoid structures can provide detailed information about the types of organic matter that formed the source rock and the environment in which it was deposited.

| Biomarker/Ratio | Interpretation |

| High abundance of hopanes | Significant contribution from bacterial biomass. |

| 2-Methylhopane Index (2-MHI) | High values suggest a significant input from cyanobacteria, often associated with marine or lacustrine environments with oxygenic photosynthesis.[9][11] |

| 3-Methylhopanes | Indicates a contribution from methanotrophic bacteria, often pointing to a methane-rich, lacustrine depositional environment.[12] |

| Gammacerane | The diagenetic product of tetrahymanol, produced by ciliates that feed on bacteria in stratified water columns.[18][19][20] A high gammacerane index is a robust indicator of water column stratification, which can be associated with anoxic bottom waters and enhanced organic matter preservation.[18][19][20][21] |

| High C35 Homohopane Index | Elevated concentrations of C35 homohopanes relative to C34 homohopanes can indicate highly reducing, often evaporitic (hypersaline), depositional environments.[22] |

Thermal Maturity Assessment

The extent of isomerization at various chiral centers within the hopane molecule is directly related to the thermal stress the source rock has experienced. This allows for the calculation of several reliable maturity parameters.

| Maturity Parameter | Calculation | Interpretation |

| C32 17α(H),21β(H)-hopane 22S/(22S+22R) | Ratio of the 22S and 22R epimers of the C32 homohopane. | Increases from 0 for immature organic matter to an equilibrium value of 0.57-0.62 in mature source rocks and oils.[14] Values above 0.5 indicate the onset of the oil generation window. |

| Moretane/Hopane Ratio (C30 17β,21α/17α,21β) | Ratio of the C30 moretane (βα) to the C30 hopane (αβ). | Decreases with increasing maturity as the less stable moretane converts to the more stable hopane. |

| Ts/(Ts+Tm) Ratio | Ratio of 18α(H)-22,29,30-trisnorneohopane (Ts) to 17α(H)-22,29,30-trisnorhopane (Tm). | Increases with maturity because Ts is more thermally stable than Tm.[23] This ratio is particularly useful for assessing the maturity of high-maturity oils and condensates. |

Oil-Source Correlation and Biodegradation

The unique fingerprint of hopane distributions in an oil can be used to correlate it to its source rock or to other oils.[7] Because hopanes are relatively resistant to biodegradation compared to other compounds like n-alkanes and isoprenoids, they are often preserved even in heavily biodegraded oils.[7][24] However, it is important to note that under severe biodegradation, even hopanes can be altered or destroyed.[24][25][26][27] The presence of 25-norhopanes, which are formed by the microbial removal of a methyl group from the A-ring of hopanes, is a key indicator of heavy biodegradation.[24]

Part 4: Analytical Workflow for Hopanoid Biomarker Analysis

The reliable identification and quantification of hopanoid biomarkers require a meticulous analytical approach. The following is a generalized workflow, which should be optimized and validated for specific sample types and analytical instrumentation.

Caption: Generalized analytical workflow for hopanoids.

Step-by-Step Experimental Protocol

1. Sample Preparation and Extraction:

- For source rocks: Crush the rock sample to a fine powder (<100 mesh) to maximize surface area for extraction.

- For oils: Homogenize the oil sample.

- Extraction: Extract the total lipid fraction using a solvent system such as dichloromethane (DCM) and methanol (MeOH) in a Soxhlet apparatus or with an accelerated solvent extractor (ASE).

2. Asphaltene Removal:

- Precipitate the asphaltenes by adding an excess of a non-polar solvent like n-heptane to the total extract.

- Separate the soluble maltene fraction (containing the biomarkers) from the insoluble asphaltenes by centrifugation or filtration.

3. Fractionation:

- Separate the maltene fraction into saturate, aromatic, and polar (NSO) fractions using liquid column chromatography. A common stationary phase is activated silica gel or alumina.

- Elute the saturate fraction (containing the hopanes) with a non-polar solvent like hexane or heptane.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Analyze the saturate fraction using a gas chromatograph coupled to a mass spectrometer.

- GC Conditions: Use a non-polar capillary column (e.g., DB-5 or equivalent) with a temperature program that allows for the separation of the C27 to C35 hopanes.

- MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for hopanes. The key diagnostic ion for pentacyclic triterpanes, including hopanes, is the m/z 191 fragment. For methylhopanes, the m/z 205 fragment is also monitored.[12]

5. Data Analysis and Interpretation:

- Identify the hopane peaks in the m/z 191 mass chromatogram based on their retention times relative to known standards and their mass spectra.

- Integrate the peak areas of the relevant hopanes to calculate the biomarker ratios for maturity and source assessment.

- Compare the results to established models and databases to interpret the geochemical history of the sample.

A Note on Quantitative Analysis

For robust quantitative analysis, it is crucial to use internal standards and to calibrate the instrument response.[28][29][30] The structural diversity of hopanoids can lead to variations in their ionization efficiencies in the mass spectrometer.[28][29][31][32] Therefore, the use of purified hopanoid standards for calibration is recommended for the most accurate results.[28][29]

Conclusion: The Enduring Power of Hopanoid Biomarkers

Hopanoid biomarkers are a cornerstone of modern petroleum geochemistry. Their journey from the cell membranes of ancient bacteria through the crucible of diagenesis imprints them with a rich history of their origin, environment, and thermal evolution. By carefully extracting and analyzing these molecular fossils, we can reconstruct the story of a petroleum system with remarkable detail. As analytical techniques continue to improve and our understanding of the microbial world expands, the diagnostic power of hopanoid biomarkers will undoubtedly continue to grow, further illuminating the dark and ancient reservoirs of our planet.

References

-

Hallmann, C., Vinnichenko, G., van Maldegem, L., Bishop, C., Brocks, J., Gaucher, E., Hoshino, Y., Nettersheim, B., & Gold, D. (n.d.). Genetics re-establish the utility of 2-methylhopanes as cyanobacterial biomarkers before 750 million years ago. GFZpublic. [Link]

-

Summons, R. E., Jahnke, L. L., Hope, J. M., & Logan, G. A. (1999). 2-Methylhopanoids as biomarkers for cyanobacterial oxygenic photosynthesis. Nature, 400(6744), 554–557. [Link]

-

Sessions, A. (n.d.). Hopanoid Biomarkers. Caltech. [Link]

-

Xiao, H., Liu, S., & Zhang, M. (2012). Biodegradation of Hopanes, Steranes and Tricyclic Terpanes in Heavy Oils. ResearchGate. [Link]

-

Hallmann, C., et al. (2023). Genetics re-establish the utility of 2-methylhopanes as cyanobacterial biomarkers before 750 million years ago. Nature Ecology & Evolution. [Link]

-

Rezanka, T., & Sigler, K. (2009). Hopanoids in Bacteria and Cyanobacteria - Their Role in Cellular Biochemistry and Physiology, Analysis and Occurrence. ResearchGate. [Link]

-

Summons, R. E., Jahnke, L. L., Hope, J. M., & Logan, G. A. (1999). 2-Methylhopanoids as biomarkers for cyanobacterial oxygenic photosynthesis. Environmental Biophysics and Molecular Ecology. [Link]

-

Lafond-Rioux, M., & Bend, S. (2017). The diagenetic continuum of hopanoid hydrocarbon transformation from early diagenesis into the oil window. GeoConvention. [Link]

-

Huesemann, M. H., et al. (2002). Biodegradation of Hopane Prevents Use as Conservative Biomarker During Bioremediation of PAHs in Petroleum Contaminated Soils. Taylor & Francis Online. [Link]

-

Bost, F. D., et al. (2002). Aerobic Biodegradation of Hopanes and Other Biomarkers by Crude Oil-Degrading Enrichment Cultures. ACS Publications. [Link]

-

Sinninghe Damsté, J. S., et al. (1995). Evidence for gammacerane as an indicator of water column stratification. PubMed. [Link]

-

Bost, F. D., et al. (2002). Aerobic biodegradation of hopanes and other biomarkers by crude oil-degrading enrichment cultures. PubMed. [Link]

-

Poralla, K. (2002). Hopanoid Biosynthesis and Function in Bacteria. Semantic Scholar. [Link]

-

Zhang, M., et al. (2021). Distribution and Geochemical Significance of Rearranged Hopanes in Jurassic Source Rocks and Related Oils in the Center of the Sichuan Basin, China. ACS Omega. [Link]

-

Welander, P. V., et al. (2015). Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories. PMC. [Link]

-

LECO Corporation. (n.d.). Petroleum Forensics: Identifying Biomarkers in Crude Oil. LECO Corporation. [Link]

-

Wikipedia. (n.d.). Hopanoids. Wikipedia. [Link]

-

Farrimond, P. (2022). Methylhopanes: Biomarkers for Oil Source Correlation. Petroleum Geochemistry. [Link]

-

Sáenz, J. P., et al. (2012). Hopanoids as functional analogues of cholesterol in bacterial membranes. PNAS. [Link]

-

Kulkarni, G., & Newman, D. K. (2013). Hopanoid lipids: from membranes to plant–bacteria interactions. PMC. [Link]

-

IGI Ltd. (2025). Molecule of the Month - Gammacerane. Integrated Geochemical Interpretation. [Link]

-

Sinninghe Damsté, J. S., et al. (1995). Evidence for gammacerane as an indicator of water column stratification. DSpace. [Link]

-

Cheng, X., et al. (2020). Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin. ACS Omega. [Link]

-

Talbot, H. M., et al. (2007). Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry. DSpace@MIT. [Link]

-

Taylor & Francis. (n.d.). Hopane – Knowledge and References. Taylor & Francis. [Link]

-

Vinnichenko, G., et al. (2021). A Plethora of Hopanoid Transformation Products Co-Existing in an Immature Jurassic Black Shale. EarthDoc. [Link]

-

Zhang, M., et al. (2020). Geochemical Signatures and Controlling Factors of Rearranged Hopanes in Source Rocks and Oils from Representative Basins of China. ACS Omega. [Link]

-

Zhang, M., et al. (2018). Geochemical characteristics and significances of rearranged hopanes in Hydrocarbon source rocks, Songliao basin, NE China. ResearchGate. [Link]

-

Armstrong, H. A., et al. (2009). Biomarker evidence for the depositional environment of basinal UK Mississippian mudstones. Geological Society, London, Special Publications. [Link]

-

Welander, P. V., et al. (2015). Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories. CaltechAUTHORS. [Link]

-

Zhang, M., et al. (2021). Distribution and Geochemical Significance of Rearranged Hopanes in Jurassic Source Rocks and Related Oils in the Center of the Sichuan Basin, China. ACS Omega. [Link]

-

Wondo, K., et al. (2015). Recent advances in hopanoids analysis: Quantification protocols overview, main research targets and selected problems of complex data exploration. PubMed. [Link]

-

Saito, H., & Suzuki, N. (2007). Distributions and sources of hopanes, hopanoic acids and hopanols in Miocene to recent sediments from ODP Leg 190, Nankai Trough. ResearchGate. [Link]

-

Sinninghe Damsté, J. S., et al. (1995). Early diagenesis of bacteriohopanepolyol derivatives: Formation of fossil homohopanoids. DSpace. [Link]

-

Welander, P. V., et al. (2015). Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories. ResearchGate. [Link]

-

Peters, K. E., & Moldowan, J. M. (1993). Biomarker Analysis in Petroleum Exploration. ResearchGate. [Link]

-

Zhang, M., et al. (2018). Effect of Depositional Environment on the Occurrence of 17α(H)-Diahopanes in Triassic Lacustrine Sediments from the Ordos Basin, NW China. PMC. [Link]

-

Sinninghe Damsté, J. S., et al. (2004). The occurrence of hopanoids in planctomycetes: implications for the sedimentary biomarker record. Organic Geochemistry. [Link]

Sources

- 1. Hopanoids - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geoconvention.com [geoconvention.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methylhopanoids as biomarkers for cyanobacterial oxygenic photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ebme.marine.rutgers.edu [ebme.marine.rutgers.edu]

- 10. Genetics re-establish the utility of 2-methylhopanes as cyanobacterial biomarkers before 750 million years ago. [escholarship.org]

- 11. gfzpublic.gfz.de [gfzpublic.gfz.de]

- 12. Methylhopanes: Biomarkers for Oil Source Correlation » Integrated Geochemical Interpretation [igiltd.com]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Distribution and Geochemical Significance of Rearranged Hopanes in Jurassic Source Rocks and Related Oils in the Center of the Sichuan Basin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Evidence for gammacerane as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecule of the Month - Gammacerane » Integrated Geochemical Interpretation [igiltd.com]

- 21. dspace.library.uu.nl [dspace.library.uu.nl]

- 22. dspace.library.uu.nl [dspace.library.uu.nl]

- 23. leco.co.jp [leco.co.jp]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Aerobic biodegradation of hopanes and other biomarkers by crude oil-degrading enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]